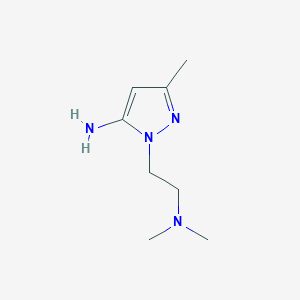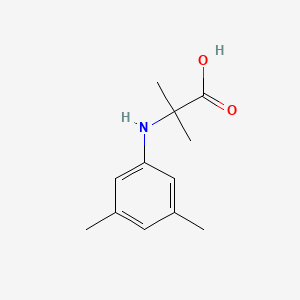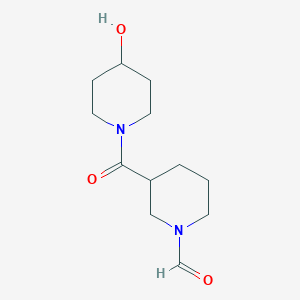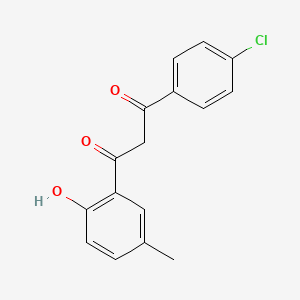
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
描述
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione, also known as Clomiphene or Clomid, is a non-steroidal fertility drug used for the treatment of infertility in women. It is also used in men with low testosterone levels. Clomiphene is a selective estrogen receptor modulator (SERM) that works by blocking the action of estrogen in the body, leading to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which in turn stimulates ovulation.
作用机制
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione works by blocking the action of estrogen in the body. Estrogen normally inhibits the secretion of FSH and LH, which are hormones that stimulate ovulation. By blocking estrogen, 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione increases the secretion of FSH and LH, which in turn stimulates ovulation.
生化和生理效应
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has a number of biochemical and physiological effects. It increases the secretion of FSH and LH, which stimulate ovulation. It also increases the production of testosterone in men, leading to improved fertility. 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has been found to have anti-estrogenic effects in breast tissue, which may reduce the risk of breast cancer.
实验室实验的优点和局限性
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has several advantages for lab experiments. It is a non-steroidal compound that is relatively easy to synthesize. It has been extensively studied for its effects on fertility and has a well-established mechanism of action. However, 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has limitations in that it is not suitable for all types of infertility and may have side effects in some patients.
未来方向
There are several future directions for research on 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione. One area of interest is the use of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione in combination with other fertility drugs to improve the success rates of IVF procedures. Another area of interest is the use of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione in men with low testosterone levels, as it has been found to be effective in improving fertility in this population. Additionally, research is needed to better understand the long-term effects of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione on fertility and overall health.
科学研究应用
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has been extensively studied for its use in treating infertility in women. It has been found to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS), a common cause of infertility. 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has also been used in combination with other fertility drugs to improve the success rates of in vitro fertilization (IVF) procedures.
In men, 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has been used to treat hypogonadism, a condition in which the body does not produce enough testosterone. It has been found to be effective in increasing testosterone levels and improving fertility in men with low sperm counts.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-2-7-14(18)13(8-10)16(20)9-15(19)11-3-5-12(17)6-4-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQRZYXRYPZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382859 | |
| Record name | 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |
CAS RN |
60402-29-1 | |
| Record name | 1-(4-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



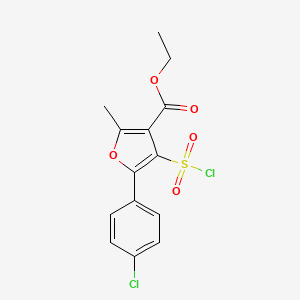
![2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1620628.png)
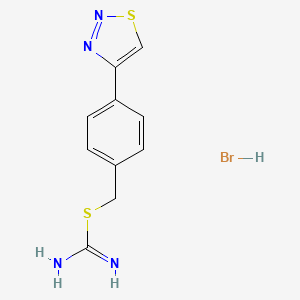
![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)
![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)
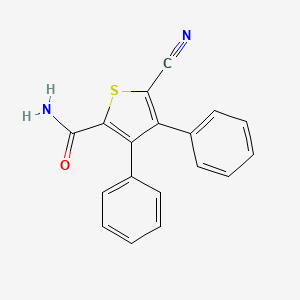
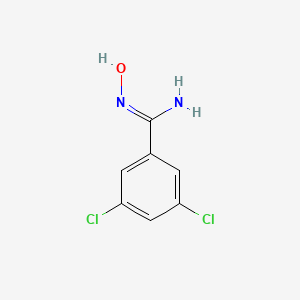
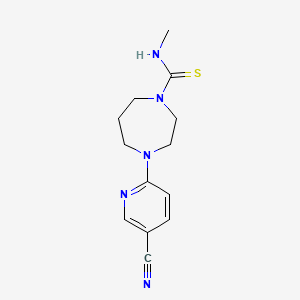
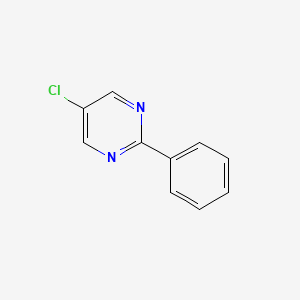
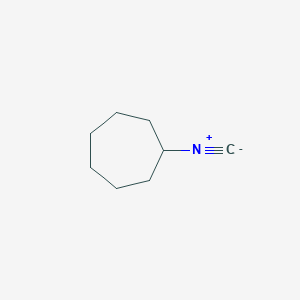
![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)
